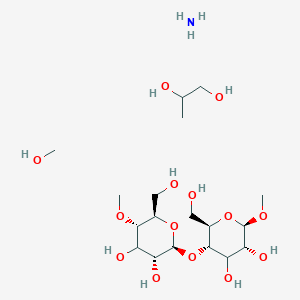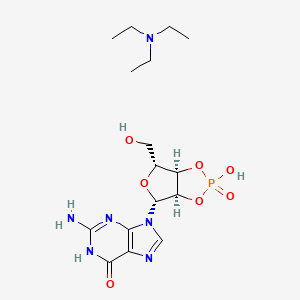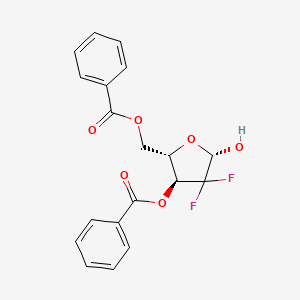
2-Deoxy-2,2-difuoro-D-ribofuranose-3,5-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: is a chemical compound with the molecular formula C19H16F2O6 . It is a derivative of ribofuranose, where two fluorine atoms replace the hydroxyl groups at the 2-position, and benzoate groups are attached at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate typically involves the fluorination of a ribofuranose derivative followed by benzoylation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and esterification. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, inert atmosphere, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2-Deoxy-D-ribofuranose derivatives.
Substitution: Compounds with azide or thiol groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is used as a building block in organic synthesis, particularly in the development of fluorinated sugars and nucleosides .
Biology: In biological research, this compound is studied for its interactions with enzymes and proteins, providing insights into the role of fluorine atoms in biochemical processes .
Medicine: The compound is an impurity of Gemcitabine, an anticancer agent, and is studied for its potential effects on the efficacy and safety of the drug .
Industry: In the pharmaceutical industry, it is used in the synthesis of fluorinated intermediates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and binding affinity, potentially leading to increased efficacy in medicinal applications . The benzoate groups may also play a role in modulating the compound’s lipophilicity and bioavailability .
Comparison with Similar Compounds
- 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate
- 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-di benzoate
- 2-Deoxy-2,2-difluoro-d-ribose-3,5-dibenzoate
Uniqueness: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2-position and benzoate groups at the 3 and 5 positions differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacokinetic properties .
Properties
IUPAC Name |
[(2S,3S,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDMMRKPZAYHW-MPGHIAIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652407 |
Source


|
| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153012-08-9 |
Source


|
| Record name | 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

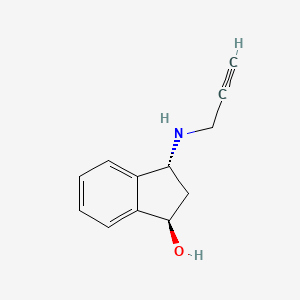
![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)

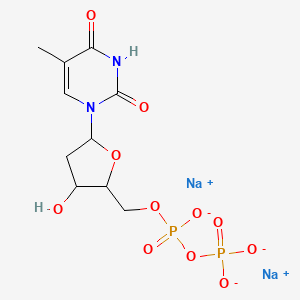
![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)
